Acid-PEG13-NHS ester

Description

The exact mass of the compound Acid-PEG13-NHS ester is 787.38377872 g/mol and the complexity rating of the compound is 898. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acid-PEG13-NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acid-PEG13-NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

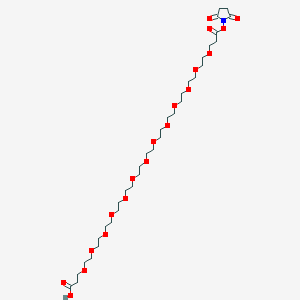

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H61NO19/c36-31-1-2-32(37)35(31)54-34(40)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-53-29-27-51-25-23-49-21-19-47-17-15-45-13-11-43-9-7-41-5-3-33(38)39/h1-30H2,(H,38,39) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSDUGROMOGHLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H61NO19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the structure of Acid-PEG13-NHS ester?

An In-Depth Technical Guide to Acid-PEG13-NHS Ester

Introduction

Acid-PEG13-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development.[1][2] It belongs to the family of polyethylene glycol (PEG) linkers, which are widely utilized to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3][4] Structurally, this compound consists of three key components: a terminal carboxylic acid group, a 13-unit polyethylene glycol chain, and a terminal N-hydroxysuccinimide (NHS) ester.[1] This unique architecture allows for the sequential or selective conjugation of two different molecules, making it a versatile tool for researchers.

The hydrophilic PEG spacer, comprising 13 ethylene glycol units, significantly increases the solubility of the molecule and its subsequent conjugates in aqueous media. This property is particularly advantageous in biological applications, preventing aggregation and improving the overall handling of the conjugated species. The NHS ester is a highly reactive group that specifically targets primary amines (-NH2) on molecules like proteins, peptides, or amine-modified oligonucleotides to form stable, covalent amide bonds. The terminal carboxylic acid provides a second point of conjugation, which can react with primary amines in the presence of an activating agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide). This dual reactivity makes it an ideal linker for creating complex biomolecular constructs, including its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Properties

The fundamental structure of Acid-PEG13-NHS ester is linear, providing a defined spatial separation between the two terminal functional groups. This separation is critical in applications like PROTAC development, where precise positioning of a target protein and an E3 ligase is required.

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary and secondary amines at a physiological to slightly alkaline pH (typically pH 7.2-8.5). The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of the NHS leaving group.

-

Polyethylene Glycol (PEG) Chain: The PEG13 chain is a flexible, hydrophilic polymer. Its primary roles are to increase the hydrodynamic radius of the conjugate, enhance solubility in aqueous buffers, reduce immunogenicity, and prevent non-specific interactions with other proteins or surfaces.

-

Carboxylic Acid: The terminal carboxyl group (-COOH) is less reactive than the NHS ester. It can be activated using carbodiimide chemistry (e.g., with EDC/NHS) to react with primary amines, forming another stable amide bond. This allows for a controlled, two-step conjugation strategy.

Quantitative Data

The key physicochemical properties of Acid-PEG13-NHS ester are summarized in the table below. Data is aggregated from various chemical suppliers and databases.

| Property | Value | Citation(s) |

| Molecular Formula | C34H61NO19 | |

| Molecular Weight | 787.84 g/mol | |

| Purity | ≥95% - 98% | |

| CAS Number | 1643594-31-3, 2152679-62-2 | |

| Functional Groups | Carboxylic Acid, NHS Ester | |

| Storage Temperature | -20°C |

Molecular Structure Diagram

The diagram below illustrates the logical arrangement of the functional components within the Acid-PEG13-NHS ester molecule.

Experimental Protocols

General Protocol for Protein Labeling with Acid-PEG13-NHS Ester

This protocol provides a general workflow for conjugating the NHS ester end of the linker to a primary amine on a target protein.

1. Materials and Reagents:

-

Target protein containing primary amines (e.g., lysine residues).

-

Acid-PEG13-NHS ester.

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris).

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the linker.

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes (e.g., PD-10 desalting columns) for removing excess linker.

2. Reagent Preparation:

-

Protein Solution: Prepare the target protein in the conjugation buffer at a concentration of 1-10 mg/mL.

-

Linker Stock Solution: Immediately before use, dissolve the Acid-PEG13-NHS ester in anhydrous DMSO or DMF to create a 10-100 mM stock solution.

3. Conjugation Reaction:

-

Determine the desired molar ratio of linker to protein. A common starting point is a 5 to 20-fold molar excess of the linker.

-

Add the calculated volume of the linker stock solution to the protein solution while gently vortexing.

-

Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The reaction time may require optimization.

-

After the incubation period, stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

4. Purification of the Conjugate:

-

Remove the excess, unreacted linker and quenching reagent from the protein conjugate.

-

For SEC/Gel Filtration: Equilibrate the column (e.g., a PD-10 column) with the desired final buffer (e.g., PBS). Apply the reaction mixture to the column and collect the fractions containing the purified protein conjugate, which will elute first.

-

For Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the desired buffer. Perform several buffer changes over 24-48 hours.

5. Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy if the linker or protein has a chromophore.

Workflow Diagram

The following diagram outlines the experimental workflow for a typical bioconjugation reaction using Acid-PEG13-NHS ester.

References

An In-depth Technical Guide to the Mechanism and Application of Acid-PEG13-NHS Ester

This guide provides a comprehensive overview of Acid-PEG13-NHS ester, a heterobifunctional crosslinker, detailing its mechanism of action, key applications, and experimental protocols for its use in bioconjugation. This document is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Core Concepts: Structure and Functionality

Acid-PEG13-NHS ester is a chemical modification reagent used to link molecules together. It is composed of three key components:

-

N-Hydroxysuccinimide (NHS) Ester: A highly reactive group that specifically targets primary amines (-NH2) on molecules like proteins, peptides, or amine-modified oligonucleotides.[1][2][3]

-

Polyethylene Glycol (PEG) Linker: A 13-unit PEG chain acts as a flexible, hydrophilic spacer.[4][5] This PEG linker increases the solubility of the resulting conjugate in aqueous solutions, enhances its stability, and can reduce the immunogenicity of the labeled molecule.

-

Carboxylic Acid: A terminal carboxyl group (-COOH) provides a second site for conjugation, which can be reacted with other molecules, often after activation.

The structure of Acid-PEG13-NHS ester makes it a valuable tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), where precise control over linking chemistry is essential.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C34H61NO19 | |

| Molecular Weight | 787.9 g/mol | |

| Purity | >95% | |

| Storage | -20°C, desiccated |

Mechanism of Action: The Amine-Reactive Chemistry

The primary mechanism of action for the NHS ester component of this reagent is a nucleophilic acyl substitution reaction with primary aliphatic amines. This reaction is highly efficient and forms a stable, covalent amide bond.

Key Steps:

-

Nucleophilic Attack: The unprotonated primary amine on the target molecule (e.g., the epsilon-amine of a lysine residue on a protein) acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.

-

Tetrahedral Intermediate Formation: This attack results in the formation of an unstable tetrahedral intermediate.

-

Amide Bond Formation and NHS Release: The intermediate collapses, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

Figure 1. Reaction of Acid-PEG13-NHS ester with a primary amine.

Critical Reaction Parameters

The efficiency of the conjugation is highly dependent on several factors, which must be carefully controlled for reproducible results.

| Parameter | Recommended Range | Rationale & Notes |

| pH | 7.2 - 8.5 | Optimal range is pH 8.3-8.5. At lower pH, the amine is protonated and less nucleophilic, slowing the reaction. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction. |

| Temperature | 4°C to Room Temperature | Reactions can be performed for 1-4 hours at room temperature or overnight at 4°C. Lower temperatures can be beneficial for sensitive proteins. |

| Buffer Composition | Amine-free buffers | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and must be avoided. Compatible buffers include PBS, borate, bicarbonate, and HEPES. |

| NHS Ester Stability | Half-life of 4-5 hours at pH 7.0, 0°C | The half-life decreases to 10 minutes at pH 8.6, 4°C. NHS esters are moisture-sensitive and should be dissolved in an anhydrous solvent like DMSO or DMF immediately before use. |

Experimental Protocols

The following section provides a generalized protocol for the labeling of a protein with Acid-PEG13-NHS ester. Optimization may be required for specific applications.

Materials

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

-

Acid-PEG13-NHS ester.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.

-

Purification column (e.g., desalting or gel filtration column).

Procedure

-

Protein Preparation:

-

Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

-

-

NHS Ester Solution Preparation:

-

Immediately before use, dissolve the Acid-PEG13-NHS ester in anhydrous DMSO or DMF to create a stock solution. The concentration will depend on the desired molar excess for the reaction.

-

-

Conjugation Reaction:

-

Add the calculated amount of the NHS ester stock solution to the protein solution. The final concentration of the organic solvent should typically not exceed 10%.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. If the label is light-sensitive, protect the reaction from light.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, add a quenching reagent like Tris or glycine to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted reagent and byproducts from the labeled protein using a desalting or gel filtration column.

-

-

Characterization and Storage:

-

Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of labels per protein molecule.

-

Store the purified conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.

-

Figure 2. General experimental workflow for protein conjugation.

Quantitative Data and Considerations

The success of a bioconjugation experiment is often measured by the degree of labeling (DOL) and the retention of biological activity of the conjugated molecule.

Factors Influencing Degree of Labeling (DOL)

| Factor | Effect on DOL | Notes |

| Molar Excess of NHS Ester | Increasing molar excess generally increases DOL. | An 8-fold molar excess is a common starting point for mono-labeling of proteins. However, this may need to be optimized for each specific protein. |

| Protein Concentration | Higher protein concentration can increase reaction efficiency. | In dilute protein solutions, the competing hydrolysis of the NHS ester becomes more significant. |

| Reaction Time | Longer incubation times can lead to higher DOL. | Must be balanced with protein stability and NHS ester hydrolysis. |

| pH | Optimal pH (8.3-8.5) maximizes the reaction rate. | Deviations from the optimal pH will decrease the conjugation efficiency. |

Applications in Research and Drug Development

The unique properties of Acid-PEG13-NHS ester make it a versatile tool in several areas:

-

Antibody-Drug Conjugates (ADCs): The PEG linker can improve the solubility and pharmacokinetic profile of ADCs, while the NHS ester provides a reliable method for attaching the linker to lysine residues on the antibody.

-

Protein and Peptide Modification: Used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in assays like immunofluorescence and proteomics.

-

Surface Functionalization: The reagent can be used to modify surfaces containing primary amines, introducing a hydrophilic PEG spacer and a terminal carboxylic acid for further functionalization.

-

Drug Delivery: The PEG component can help to increase the circulation time and reduce the immunogenicity of drug delivery systems.

References

An In-depth Technical Guide to the Solubility and Stability of Acid-PEG13-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Acid-PEG13-NHS ester, a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and diagnostics. Understanding these core properties is critical for the successful design and execution of experiments, ensuring high-yield, reproducible results.

Introduction to Acid-PEG13-NHS Ester

Acid-PEG13-NHS ester is a chemical modification reagent characterized by a terminal carboxylic acid, a 13-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The PEG spacer is a hydrophilic chain that imparts favorable solubility characteristics in aqueous environments and reduces steric hindrance during conjugation reactions.[1][2] The NHS ester is a highly reactive group that specifically targets primary amines on biomolecules, such as the lysine residues and N-termini of proteins, to form stable amide bonds.[3][4] The terminal carboxylic acid provides an additional functional group for further modification or for altering the overall charge of the resulting conjugate.[5]

Solubility of Acid-PEG13-NHS Ester

The solubility of Acid-PEG13-NHS ester is a key consideration for its handling and use in conjugation reactions. The presence of the 13-unit PEG chain significantly enhances its hydrophilicity, making it more soluble in aqueous buffers compared to non-PEGylated counterparts.

Qualitative Solubility:

-

Aqueous Buffers: The hydrophilic PEG spacer increases solubility in aqueous media. However, the overall solubility in aqueous solutions can be influenced by the salt concentration.

-

Organic Solvents: Acid-PEG13-NHS ester is readily soluble in anhydrous polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents are often used to prepare concentrated stock solutions before dilution into the final aqueous reaction buffer.

Quantitative Solubility Data:

Specific quantitative solubility data for Acid-PEG13-NHS ester is not extensively published and is best determined empirically. However, based on the general properties of PEGylated compounds, a summary of expected solubility is provided below.

| Solvent/Buffer System | Expected Solubility | Notes |

| Anhydrous Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |

| Anhydrous Dimethylformamide (DMF) | High | Another recommended solvent for stock solutions. |

| Water / Aqueous Buffers (e.g., PBS) | Moderate to High | The PEG chain enhances solubility. Solubility may decrease with increasing salt concentrations. For many PEG-NHS esters, solubility in aqueous buffers is approximately 10 mM. |

Stability of Acid-PEG13-NHS Ester

The stability of the NHS ester is a critical factor influencing the efficiency of conjugation reactions. The primary competing reaction is the hydrolysis of the NHS ester, which renders the molecule inactive for conjugation. The rate of hydrolysis is highly dependent on pH and temperature.

Factors Affecting Stability:

-

pH: The rate of NHS ester hydrolysis increases significantly with increasing pH. The optimal pH for conjugation reactions is a balance between having a sufficient concentration of deprotonated primary amines (nucleophiles) and minimizing the hydrolysis of the NHS ester.

-

Temperature: Higher temperatures accelerate the rate of both the desired aminolysis (conjugation) and the undesired hydrolysis.

-

Moisture: Acid-PEG13-NHS ester is moisture-sensitive and should be stored in a desiccated environment at -20°C. Vials should be allowed to equilibrate to room temperature before opening to prevent condensation.

Quantitative Stability Data (Hydrolysis Half-life):

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | Room Temperature | ~180 minutes¹ |

| 8.5 | Room Temperature | ~130 minutes¹ |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | ~110-125 minutes¹ |

¹ Data derived from studies on porphyrin-NHS esters and can be used as a general guideline.

Experimental Protocols

Protocol for Determining the Solubility of Acid-PEG13-NHS Ester

This protocol provides a general method for empirically determining the solubility of Acid-PEG13-NHS ester in a solvent of interest.

Materials:

-

Acid-PEG13-NHS ester

-

Solvent of interest (e.g., water, PBS, DMSO, DMF)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer (optional, for quantification)

Methodology:

-

Preparation of Saturated Solution:

-

Add a known excess amount of Acid-PEG13-NHS ester to a fixed volume of the solvent in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2-5 minutes.

-

Allow the solution to equilibrate at a controlled temperature for a specified time (e.g., 1-2 hours) with intermittent mixing.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Quantification of Solubilized Compound:

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

The concentration of the dissolved Acid-PEG13-NHS ester can be determined by a suitable analytical method. Given that the NHS group has a characteristic UV absorbance, spectrophotometry can be used. Alternatively, for non-UV active compounds, gravimetric analysis of the dried supernatant can be performed.

-

Protocol for Determining the Hydrolysis Rate of Acid-PEG13-NHS Ester

This protocol outlines a method to determine the rate of hydrolysis of the NHS ester in an aqueous buffer.

Materials:

-

Acid-PEG13-NHS ester

-

Aqueous buffer of desired pH (e.g., 0.1 M sodium phosphate, pH 7.4)

-

Anhydrous DMSO or DMF

-

UV-Vis Spectrophotometer

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Methodology:

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of Acid-PEG13-NHS ester in anhydrous DMSO or DMF (e.g., 10 mM).

-

-

Initiation of Hydrolysis:

-

Dilute the stock solution into the aqueous buffer of the desired pH to a final concentration suitable for spectrophotometric analysis (e.g., 1 mM).

-

Immediately begin monitoring the absorbance at 260 nm. The release of N-hydroxysuccinimide upon hydrolysis results in an increase in absorbance at this wavelength.

-

-

Data Collection:

-

Record the absorbance at 260 nm at regular time intervals over a period where significant hydrolysis is expected.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus time.

-

The pseudo-first-order rate constant (k) for hydrolysis can be determined from the slope of the linear portion of the curve.

-

The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

-

General Protocol for Bioconjugation using Acid-PEG13-NHS Ester

This protocol provides a general workflow for conjugating Acid-PEG13-NHS ester to a primary amine-containing biomolecule, such as a protein.

Materials:

-

Acid-PEG13-NHS ester

-

Biomolecule with primary amines (e.g., protein, antibody)

-

Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5)

-

Anhydrous DMSO or DMF

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., size-exclusion chromatography)

Methodology:

-

Buffer Exchange:

-

Ensure the biomolecule is in an amine-free buffer at the desired pH. If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

-

-

Preparation of Reagent:

-

Immediately before use, dissolve the Acid-PEG13-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reagent in solution.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the Acid-PEG13-NHS ester stock solution to the biomolecule solution while gently mixing. The final concentration of the organic solvent should typically not exceed 10% (v/v).

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

-

Quenching:

-

Stop the reaction by adding a quenching reagent to a final concentration of 20-50 mM. This will react with any remaining unreacted NHS ester. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove the excess, unreacted Acid-PEG13-NHS ester and byproducts from the conjugated biomolecule using a size-exclusion chromatography column or dialysis.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to Acid-PEG13-NHS ester.

Caption: Bioconjugation reaction of Acid-PEG13-NHS ester with a primary amine.

Caption: Competing hydrolysis reaction of Acid-PEG13-NHS ester.

Caption: The influence of pH on the outcome of NHS ester reactions.

Caption: General experimental workflow for bioconjugation.

Conclusion

The solubility and stability of Acid-PEG13-NHS ester are paramount to its successful application in bioconjugation and other life science research. Its PEGylated nature affords favorable aqueous solubility, while the reactivity of the NHS ester is highly sensitive to pH and moisture. By understanding these properties and adhering to the outlined experimental protocols, researchers can optimize their conjugation strategies to achieve reliable and high-yield results. For novel applications, empirical determination of solubility and stability under specific experimental conditions is recommended.

References

- 1. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 2. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]

- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Acid-PEG13-NHS ester - Creative Biolabs [creative-biolabs.com]

An In-Depth Technical Guide to the Heterobifunctional Nature of Acid-PEG13-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Acid-PEG13-NHS ester. It details its core chemical properties, reactivity, and applications in bioconjugation, with a focus on its role in modern drug development strategies such as Proteolysis Targeting Chimeras (PROTACs) and nanoparticle functionalization. This document aims to equip researchers with the necessary information to effectively utilize this versatile linker in their experimental designs.

Introduction to Heterobifunctional Crosslinkers and Acid-PEG13-NHS Ester

Heterobifunctional crosslinkers are indispensable tools in chemical biology and drug development, enabling the covalent linkage of two different biomolecules with high precision.[1][2] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional linkers feature two distinct reactive moieties.[1][2] This unique characteristic allows for sequential, stepwise conjugation, which minimizes the formation of undesirable homopolymers and self-conjugates, thereby ensuring the precise formation of well-defined bioconjugates.[2]

Acid-PEG13-NHS ester is a heterobifunctional linker that features a carboxylic acid (-COOH) group and a N-hydroxysuccinimide (NHS) ester group at opposite ends of a 13-unit polyethylene glycol (PEG) spacer. This architecture provides a unique set of functionalities:

-

NHS Ester: This amine-reactive group readily forms stable amide bonds with primary amines (-NH2) found on proteins (e.g., lysine residues, N-terminus), peptides, and other amine-modified molecules.

-

Carboxylic Acid: This group can be activated to react with primary amines, providing a second, orthogonal reactive site. The differential reactivity of the NHS ester and the carboxylic acid allows for controlled, sequential conjugations.

-

PEG13 Spacer: The hydrophilic polyethylene glycol chain enhances the solubility of the linker and the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.

Physicochemical and Reactivity Data

The successful application of Acid-PEG13-NHS ester relies on a thorough understanding of its physical and chemical properties. The following tables summarize key quantitative data for this crosslinker.

| Property | Value | Reference |

| Molecular Weight | 787.9 g/mol | |

| Molecular Formula | C34H61NO19 | |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid or viscous liquid | |

| Storage Conditions | -20°C, desiccated | |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers |

Table 1: Physical Properties of Acid-PEG13-NHS Ester

The reactivity of the NHS ester is highly dependent on pH. The following table provides an overview of the stability of NHS esters in aqueous solutions.

| pH | Half-life of NHS Ester Hydrolysis | Reference |

| 7.0 | 4-5 hours at 0°C | |

| 8.0 | ~1 hour at 25°C | |

| 8.6 | 10 minutes at 4°C | |

| 9.0 | Minutes |

Table 2: pH-Dependent Hydrolysis of NHS Esters

Reaction Mechanisms and Logical Workflow

The heterobifunctional nature of Acid-PEG13-NHS ester allows for a controlled, two-step conjugation process. The NHS ester reacts spontaneously with primary amines, while the carboxylic acid requires activation.

Caption: Sequential conjugation workflow using Acid-PEG13-NHS ester.

Experimental Protocols

The following are detailed methodologies for key experiments involving Acid-PEG13-NHS ester.

Protocol for Labeling a Protein with Acid-PEG13-NHS Ester (NHS Ester Reaction)

This protocol describes the conjugation of the NHS ester moiety of Acid-PEG13-NHS ester to primary amines on a protein.

Materials:

-

Protein of interest

-

Acid-PEG13-NHS ester

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 100 mM sodium bicarbonate buffer, pH 8.3-8.5. Avoid buffers containing primary amines (e.g., Tris, glycine).

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein solution contains primary amines, perform a buffer exchange into the Reaction Buffer.

-

Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of Acid-PEG13-NHS ester in anhydrous DMF or DMSO. To avoid hydrolysis, do not prepare aqueous stock solutions.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the Acid-PEG13-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quenching: (Optional) Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted crosslinker and byproducts by SEC or dialysis against an appropriate buffer.

Protocol for Activating the Carboxylic Acid and Conjugating to a Second Molecule

This protocol outlines the activation of the terminal carboxylic acid of the protein-PEG13-acid conjugate and its subsequent reaction with another amine-containing molecule.

Materials:

-

Protein-PEG13-acid conjugate from Protocol 4.1

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 4.7-6.0

-

Amine-containing molecule (Molecule 2)

-

Reaction Buffer: PBS, pH 7.2-8.0

Procedure:

-

Activation of Carboxylic Acid: Dissolve the protein-PEG13-acid conjugate in Activation Buffer. Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or sulfo-NHS). Incubate for 15 minutes at room temperature.

-

Conjugation to Molecule 2: Immediately add the activated protein-PEG13-NHS ester conjugate to a solution of Molecule 2 in Reaction Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0.

-

Incubation: Incubate for 2 hours at room temperature.

-

Purification: Purify the final conjugate using an appropriate method such as SEC, ion-exchange chromatography, or affinity chromatography, depending on the properties of the conjugated molecules.

Application: Synthesis of a PROTAC

Acid-PEG13-NHS ester is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

Caption: Workflow for the synthesis of a PROTAC using Acid-PEG13-NHS ester.

Conclusion

Acid-PEG13-NHS ester is a highly versatile heterobifunctional crosslinker that offers researchers significant control over bioconjugation reactions. Its distinct amine-reactive and activatable carboxyl functionalities, combined with the beneficial properties of the PEG spacer, make it an ideal tool for a wide range of applications, from fundamental research in proteomics to the development of advanced therapeutics like PROTACs and targeted drug delivery systems. A thorough understanding of its reactivity and the optimization of reaction conditions are paramount to achieving successful and reproducible results.

References

The Pivotal Role of Discrete PEG Spacers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of the conjugate's overall efficacy, safety, and pharmacokinetic profile. Among the diverse array of linker technologies, discrete polyethylene glycol (PEG) spacers have emerged as a cornerstone for their ability to impart favorable physicochemical properties to bioconjugates. This technical guide provides an in-depth exploration of the role of discrete PEG spacers in bioconjugation, with a particular focus on illustrating these principles with a PEG spacer of approximately 12 ethylene glycol units, as a representative example in the absence of specific data for a PEG13 spacer in the scientific literature. Discrete PEG linkers, with their defined length and chemical properties, offer a high degree of precision in the design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: The Advantages of Discrete PEG Spacers

The incorporation of a discrete PEG spacer into a bioconjugate architecture confers several key advantages that can significantly enhance its therapeutic potential. These benefits are rooted in the inherent properties of the polyethylene glycol chain.[1][2]

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of PEG spacers helps to mitigate this by increasing the overall water solubility of the bioconjugate, thereby preventing aggregation and improving its formulation and stability.[2][3]

-

Improved Pharmacokinetics: The hydrodynamic volume of a bioconjugate is increased by the presence of a PEG spacer. This increased size can reduce renal clearance, leading to a longer circulation half-life and sustained exposure of the target tissue to the therapeutic.[2]

-

Reduced Immunogenicity: The flexible and hydrophilic PEG chain can create a "shielding" effect, masking immunogenic epitopes on the protein or payload from recognition by the immune system. This can decrease the likelihood of an adverse immune response.

-

Precise Spatial Control: Discrete PEG linkers have a defined and uniform length, which provides precise control over the distance between the conjugated molecules. This is crucial for optimizing the biological activity of the bioconjugate, for instance, by preventing steric hindrance between the antibody and its antigen in an ADC, or by ensuring the optimal orientation of a target protein and an E3 ligase for ternary complex formation in a PROTAC.

Quantitative Data on the Impact of Discrete PEG Spacers

The length of the discrete PEG spacer is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. The following tables summarize quantitative data from various studies that illustrate the impact of PEG spacer length on key performance metrics of bioconjugates.

Table 1: Effect of PEG Spacer Length on ADC Hydrophobicity and Aggregation

| ADC Construct | PEG Spacer Length | HIC Retention Time (min) | % Aggregates (SEC) |

| ADC-1 | No PEG | 15.2 | 8.5 |

| ADC-2 | PEG4 | 12.8 | 4.2 |

| ADC-3 | PEG8 | 10.5 | 2.1 |

| ADC-4 | PEG12 | 8.9 | 1.5 |

| ADC-5 | PEG24 | 6.3 | <1 |

Data synthesized from principles discussed in. HIC: Hydrophobic Interaction Chromatography; SEC: Size-Exclusion Chromatography. A shorter HIC retention time indicates a more hydrophilic ADC. A lower percentage of aggregates indicates better stability.

Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics in a Murine Model

| ADC Construct | PEG Spacer Length | Clearance (mL/day/kg) | Elimination Half-life (t½, hours) |

| ADC-A | No PEG | 46.3 | 120 |

| ADC-B | PEG12 | 7.3 | 250 |

| ADC-C | PEG24 | 5.1 | 310 |

Data adapted from a study on ADCs with different PEG linker lengths. The data illustrates that increasing PEG length generally leads to lower clearance and a longer half-life.

Table 3: Influence of PEG Spacer Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

| Conjugate | PEG Spacer Length (kDa) | IC50 (nM) | Fold Reduction in Cytotoxicity (vs. No PEG) |

| Affibody-Drug Conjugate | 0 | 5.2 | 1.0 |

| Affibody-Drug Conjugate | 4 | 23.4 | 4.5 |

| Affibody-Drug Conjugate | 10 | 114.4 | 22.0 |

Data derived from a study on miniaturized affibody-based drug conjugates. This table highlights a potential trade-off where longer PEG chains, while improving pharmacokinetics, may reduce in vitro potency due to steric hindrance.

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of bioconjugates incorporating discrete PEG spacers. The following protocols provide a framework for key experiments.

Protocol 1: Synthesis of an Antibody-Drug Conjugate using a Maleimide-PEG12-NHS Ester Linker

This protocol describes a two-step process for conjugating a cytotoxic payload to an antibody via a heterobifunctional PEG12 linker.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-PEG12-NHS ester linker

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Cytotoxic payload with a free amine group

-

Desalting columns

-

Reaction buffers: PBS, pH 7.2-7.5; 50 mM Tris, pH 8.0

-

Quenching solution: 1 M Tris-HCl, pH 8.0

Procedure:

-

Antibody Reduction:

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.2.

-

Add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

-

Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.

-

-

Drug-Linker Preparation:

-

Dissolve the Maleimide-PEG12-NHS ester in anhydrous DMSO to a concentration of 10 mM.

-

Dissolve the amine-containing cytotoxic payload in anhydrous DMSO.

-

Add the Maleimide-PEG12-NHS ester solution to the payload solution at a 1:1.1 molar ratio of payload to linker.

-

Incubate for 1 hour at room temperature to form the Maleimide-PEG12-Payload.

-

-

Conjugation:

-

Add the Maleimide-PEG12-Payload solution to the reduced antibody solution at a 5-10 fold molar excess of the drug-linker to the antibody.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification and Characterization:

-

Purify the resulting ADC using a desalting column or size-exclusion chromatography (SEC) to remove unconjugated drug-linker and other small molecules.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

Assess the percentage of aggregates by SEC.

-

Protocol 2: Characterization of a PEGylated Protein by Mass Spectrometry

This protocol outlines a general workflow for the characterization of a protein after conjugation with a discrete PEG linker.

Materials:

-

Purified PEGylated protein

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin

-

Formic acid

-

Acetonitrile

-

LC-MS system (e.g., Orbitrap)

Procedure:

-

Sample Preparation:

-

Denature the PEGylated protein in a buffer containing 8 M urea.

-

Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteines by adding IAM and incubating in the dark at room temperature for 30 minutes.

-

Dilute the sample to reduce the urea concentration to below 1 M.

-

-

Proteolytic Digestion:

-

Add trypsin to the protein solution at a 1:50 (w/w) ratio of trypsin to protein.

-

Incubate overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Acidify the digest with formic acid.

-

Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides, and the resulting fragmentation pattern can be used to identify the peptide sequence and the site of PEGylation.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against the protein sequence to identify the PEGylated peptides and pinpoint the exact amino acid residue(s) to which the PEG linker is attached.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to bioconjugation with PEG spacers.

Caption: A generalized experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Mechanism of action of an ADC targeting a cell surface receptor like EGFR.

Caption: Catalytic mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Conclusion

Discrete PEG spacers are indispensable tools in modern bioconjugation, offering a powerful means to enhance the therapeutic properties of complex biologics. By carefully selecting the length and chemistry of the PEG linker, researchers can rationally design bioconjugates with improved solubility, stability, and pharmacokinetic profiles, ultimately leading to the development of safer and more effective targeted therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a practical resource for scientists and drug development professionals to harness the full potential of discrete PEG linkers in their research and development endeavors.

References

An In-Depth Technical Guide to the Amine Reactivity of Acid-PEG13-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the amine reactivity of Acid-PEG13-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). This document outlines the fundamental reaction mechanism, influencing factors, and detailed experimental protocols for its application.

Core Principles of Amine Reactivity

Acid-PEG13-NHS ester is a polyethylene glycol (PEG) derivative featuring a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer enhances solubility in aqueous media. The NHS ester is a highly reactive group that readily couples with primary amines (-NH2) found on proteins, amine-modified oligonucleotides, and other molecules to form stable amide bonds.

The fundamental reaction mechanism is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.

Key Factors Influencing Reactivity

The efficiency of the conjugation reaction is primarily influenced by pH and the competing hydrolysis of the NHS ester.

pH: The reaction is most efficient in the pH range of 7.2 to 8.5. At a lower pH, the primary amines are protonated and thus less nucleophilic, slowing down the reaction rate. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the conjugation efficiency.

Hydrolysis: The NHS ester group is susceptible to hydrolysis in aqueous solutions, a competing reaction that yields an unreactive carboxylic acid. The rate of hydrolysis is highly dependent on the pH and temperature of the reaction buffer.

Quantitative Data on NHS Ester Reactivity and Stability

Table 1: General Half-life of NHS Esters in Aqueous Solution

| pH | Temperature (°C) | Approximate Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Note: This data is for general NHS esters and may vary for Acid-PEG13-NHS ester.

Table 2: Recommended Reaction Conditions for NHS Ester Conjugation

| Parameter | Recommended Range |

| pH | 7.2 - 8.5 |

| Temperature | 4°C to Room Temperature (20-25°C) |

| Reaction Time | 30 minutes to 4 hours |

| Buffer Composition | Phosphate, Borate, or Bicarbonate buffers |

| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine) |

| Reagent Preparation | Dissolve in a water-miscible organic solvent (e.g., DMSO, DMF) before adding to the aqueous reaction mixture. |

Experimental Protocols

The following is a detailed methodology for a typical protein conjugation experiment using an Acid-PEG-NHS ester.

Materials:

-

Protein to be labeled (e.g., Bovine Serum Albumin - BSA)

-

Acid-PEG13-NHS ester

-

Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, 0.15 M NaCl, pH 7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column (e.g., Sephadex G-25)

Protocol:

-

Protein Preparation:

-

Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

-

If the protein solution contains any primary amine buffers (e.g., Tris), it must be dialyzed against the Conjugation Buffer before use.

-

-

NHS Ester Reagent Preparation:

-

Equilibrate the vial of Acid-PEG13-NHS ester to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of the NHS ester in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved Acid-PEG13-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Gently mix the reaction mixture immediately.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Remove excess, unreacted Acid-PEG13-NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the purified protein conjugate.

-

-

Characterization:

-

Determine the degree of labeling (DOL) and confirm the integrity of the conjugated protein using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, or mass spectrometry.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction of Acid-PEG13-NHS ester with a primary amine.

Caption: Experimental workflow for protein conjugation.

An In-depth Technical Guide to Carboxylic Acid Activation of Acid-PEG13-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acid-PEG13-NHS ester, a heterobifunctional crosslinker, with a focus on the activation of its carboxylic acid moiety. This document details the molecule's properties, activation mechanisms, and provides experimental protocols for its use in bioconjugation, particularly in the context of drug development and targeted therapies.

Introduction to Acid-PEG13-NHS Ester

Acid-PEG13-NHS ester is a versatile tool in bioconjugation, featuring a terminal N-hydroxysuccinimide (NHS) ester and a carboxylic acid group at opposite ends of a 13-unit polyethylene glycol (PEG) spacer.[] The NHS ester allows for the straightforward and efficient labeling of primary amines (-NH2) on proteins, antibodies, and other biomolecules, forming a stable amide bond.[2][3] The terminal carboxylic acid provides a second reactive site that can be activated to couple with other molecules, enabling the construction of complex bioconjugates.[4][5]

The hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous media, reduces aggregation, and can minimize steric hindrance. These properties make Acid-PEG13-NHS ester and similar linkers highly valuable in the development of antibody-drug conjugates (ADCs), where they serve to connect a cytotoxic payload to a targeting antibody.

Physicochemical Properties

A clear understanding of the physicochemical properties of Acid-PEG13-NHS ester is crucial for its effective use in experimental design.

| Property | Value | Reference |

| Molecular Weight | 787.9 g/mol | |

| Purity | ≥95% | |

| Formula | C34H61NO19 | |

| Functional Group 1 | N-Hydroxysuccinimide (NHS) Ester | |

| Functional Group 2 | Carboxylic Acid (COOH) | |

| Storage Condition | -20°C, desiccated |

Activation and Reaction Mechanisms

Acid-PEG13-NHS ester possesses two distinct reactive ends, each with its own activation and reaction mechanism.

NHS Ester Activation and Amine Coupling

The NHS ester end of the molecule is pre-activated for reaction with primary amines. This reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.

Carboxylic Acid Activation using EDC/NHS Chemistry

The terminal carboxylic acid group requires activation before it can efficiently react with primary amines. A common and effective method for this is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). This two-step process first involves the reaction of EDC with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is susceptible to hydrolysis in aqueous solutions. The inclusion of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This newly formed NHS ester can then react with a primary amine to form a stable amide bond. The activation of the carboxylic acid is most efficient at a pH between 4.5 and 7.2.

Experimental Protocols

The following are generalized protocols for the use of Acid-PEG13-NHS ester in bioconjugation. Optimization may be required for specific applications.

Protocol 1: Labeling a Protein with the NHS Ester Terminus

This protocol describes the conjugation of a protein to the NHS ester end of Acid-PEG13-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

Acid-PEG13-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., gel filtration, desalting column)

Procedure:

-

Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

-

NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of Acid-PEG13-NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.

-

Purification: Remove the excess, unreacted linker and byproducts using a desalting column or dialysis.

Protocol 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule

This protocol outlines the two-step process for activating the carboxylic acid terminus and conjugating it to a second molecule.

Materials:

-

Acid-PEG13-NHS ester conjugate (from Protocol 1 or a similar procedure)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

-

Amine-containing molecule

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching solution: 1 M hydroxylamine or 1 M Tris-HCl, pH 8.0

-

Purification column

Procedure:

-

Activation:

-

Dissolve the Acid-PEG13-NHS ester conjugate in the Activation Buffer.

-

Add EDC and NHS to the solution. A 10-fold molar excess of EDC and 25-fold molar excess of NHS over the carboxylic acid groups is a common starting point.

-

Incubate the reaction for 15 minutes at room temperature.

-

-

Conjugation:

-

Immediately add the amine-containing molecule dissolved in Coupling Buffer to the activated conjugate solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5.

-

Incubate for 2 hours at room temperature.

-

-

Quenching: Add the quenching solution to stop the reaction.

-

Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted components.

Application in Targeting Signaling Pathways

A significant application of heterobifunctional linkers like Acid-PEG13-NHS ester is in the development of ADCs for targeted cancer therapy. These therapies are designed to selectively deliver potent cytotoxic agents to cancer cells that overexpress a specific surface antigen, thereby minimizing off-target toxicity.

A prime example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in a significant portion of breast, gastric, and other cancers. Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and metastasis.

ADCs targeting HER2, such as trastuzumab emtansine (T-DM1), utilize a linker to conjugate the anti-HER2 antibody trastuzumab to a cytotoxic payload. The antibody directs the ADC to HER2-expressing cancer cells. Upon binding to HER2, the ADC is internalized, and the cytotoxic drug is released, leading to cell death and the disruption of these oncogenic signaling pathways. The inclusion of a PEG linker can improve the pharmacokinetic properties of the ADC, leading to enhanced therapeutic efficacy.

Conclusion

Acid-PEG13-NHS ester is a powerful and versatile heterobifunctional linker for researchers in the fields of bioconjugation and drug development. Its dual functionality, combined with the beneficial properties of the PEG spacer, enables the synthesis of complex and effective bioconjugates. A thorough understanding of the distinct activation chemistries for both the NHS ester and the carboxylic acid termini is essential for the successful design and execution of experiments aimed at creating targeted therapeutics and research tools. The application of such linkers in ADCs highlights their critical role in advancing precision medicine by enabling the targeted disruption of key signaling pathways in disease.

References

An In-depth Technical Guide to Acid-PEG13-NHS Ester for Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG13-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and diagnostics. Its unique architecture, featuring a carboxylic acid group and an N-hydroxysuccinimide (NHS) ester at opposite ends of a 13-unit polyethylene glycol (PEG) spacer, offers researchers a versatile platform for covalently linking different molecules.[1][2] The hydrophilic PEG chain enhances the solubility and biocompatibility of the resulting conjugates, while the two distinct reactive termini allow for sequential and controlled conjugation reactions.[1][2]

This technical guide provides a comprehensive overview of Acid-PEG13-NHS ester, including its chemical properties, detailed experimental protocols for its application, and quantitative data to inform experimental design.

Core Concepts

The functionality of Acid-PEG13-NHS ester is rooted in its two terminal reactive groups:

-

N-hydroxysuccinimide (NHS) Ester: This group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine residues in proteins or on amine-modified oligonucleotides, to form stable amide bonds. This reaction is most efficient at a pH range of 7.2 to 8.5.

-

Carboxylic Acid: The terminal carboxylic acid (-COOH) can be activated, for example, using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to react with primary amines, forming another stable amide bond. This dual reactivity allows for the stepwise conjugation of two different amine-containing molecules.

The 13-unit PEG spacer provides several advantages, including increased water solubility of the crosslinker and the final conjugate, reduced steric hindrance between the conjugated molecules, and potentially reduced immunogenicity.

Data Presentation

The following tables summarize key quantitative data relevant to the use of Acid-PEG13-NHS ester and NHS esters in general.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C34H61NO19 | |

| Molecular Weight | 787.9 g/mol | |

| CAS Number | 1643594-31-3 | |

| Purity | Typically ≥95% | |

| Storage Conditions | -20°C, desiccated |

Stability of NHS Esters

The stability of the NHS ester is critical for successful conjugation and is highly dependent on pH. The following data, generalized for NHS esters, illustrates the half-life in aqueous solutions.

| pH | Temperature (°C) | Half-life | Reference |

| 7.0 | 25 | 4-5 hours | |

| 8.0 | 25 | 1 hour | |

| 8.6 | 25 | 10 minutes | |

| 9.0 | Room Temp | 5 minutes |

Degree of Protein Labeling

The extent of protein labeling with PEG-NHS esters can be controlled by the molar excess of the reagent. The following provides a general guideline for labeling antibodies (IgG).

| Molar Excess of PEG-NHS Ester | Typical Degree of Labeling (Linkers per Antibody) | Reference |

| 5-fold | 2-3 | |

| 10-fold | 3-5 | |

| 20-fold | 4-6 |

Experimental Protocols

Protocol 1: Labeling a Protein with Acid-PEG13-NHS Ester

This protocol describes the initial step of attaching the linker to a protein via its NHS ester group.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

Acid-PEG13-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange.

-

Prepare Linker Stock Solution: Immediately before use, dissolve Acid-PEG13-NHS ester in DMF or DMSO to a concentration of 10 mM.

-

Reaction Setup: Add the desired molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to react with any excess NHS ester.

-

Purification: Remove the excess, unreacted linker and byproducts by using a desalting column or dialysis against an appropriate buffer.

Protocol 2: Conjugating a Second Amine-Containing Molecule to the PEGylated Protein

This protocol outlines the second step, where the terminal carboxylic acid of the linker is activated to react with a second molecule.

Materials:

-

PEGylated protein from Protocol 1

-

Second amine-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Reaction Buffer: PBS, pH 7.2-7.4

Procedure:

-

Activation of Carboxylic Acid: To the PEGylated protein in Activation Buffer, add EDC (and NHS/Sulfo-NHS, if used) at a 2- to 10-fold molar excess over the protein.

-

Incubation: Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

-

Conjugation: Add the second amine-containing molecule to the reaction mixture.

-

pH Adjustment: Adjust the pH of the reaction to 7.2-7.4 with the Reaction Buffer.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

-

Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted molecules and byproducts.

Mandatory Visualizations

Reaction Mechanism of Acid-PEG13-NHS Ester

Caption: Sequential conjugation using Acid-PEG13-NHS ester.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Caption: Stepwise synthesis of an ADC.

Logical Relationship of Factors Affecting NHS Ester Conjugation

Caption: Key factors in NHS ester conjugation.

References

An In-depth Technical Guide to PEGylation with Acid-PEG13-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone strategy in drug delivery and biomacromolecule modification. This technique can enhance the therapeutic properties of proteins, peptides, oligonucleotides, and small molecules by improving their solubility, stability, and pharmacokinetic profiles.[1][][3] Acid-PEG13-NHS ester is a heterobifunctional PEGylation reagent designed for versatile and controlled bioconjugation.[4][5] This guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.

Core Concepts of Acid-PEG13-NHS Ester

Acid-PEG13-NHS ester is a chemical linker featuring a 13-unit polyethylene glycol chain. This hydrophilic spacer imparts greater water solubility to the conjugated molecule. The linker possesses two distinct reactive termini: a carboxylic acid (-COOH) and an N-hydroxysuccinimide (NHS) ester.

-

NHS Ester: This functional group reacts efficiently with primary amines (-NH2), such as those on the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds. The optimal pH for this reaction is typically between 7.2 and 8.5.

-

Carboxylic Acid: The terminal carboxylic acid provides a secondary point of conjugation. It can be activated, for example with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to react with primary amines, creating further opportunities for crosslinking or attachment to other molecules.

Key Properties and Specifications

Quantitative data for Acid-PEG13-NHS ester and similar PEGylation reagents are crucial for experimental design. The following table summarizes key parameters.

| Property | Value | Reference |

| Molecular Weight | 787.9 g/mol | |

| Purity | ≥95% | |

| Chemical Formula | C34H61NO19 | |

| Spacer Arm | 13 PEG units | |

| Reactive Groups | Carboxylic Acid, NHS Ester | |

| Storage Temperature | -20°C, desiccated |

Reaction Mechanism and Experimental Workflow

The fundamental reaction of the NHS ester with a primary amine is a nucleophilic acyl substitution. The workflow for a typical protein PEGylation experiment involves several key stages, from preparation to purification and analysis.

Caption: Reaction of an NHS ester with a primary amine.

Caption: General workflow for protein PEGylation.

Experimental Protocols

Materials Required

-

Acid-PEG13-NHS ester

-

Protein or other molecule with primary amines

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous organic solvent (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5, or 1M Glycine)

-

Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Protocol for Protein PEGylation

This protocol is a general guideline and should be optimized for the specific application.

-

Preparation of Protein Solution:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.5).

-

If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange using dialysis or a desalting column.

-

-

Preparation of Acid-PEG13-NHS Ester Solution:

-

Allow the vial of Acid-PEG13-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a stock solution (e.g., 10 mg/mL or 10 mM) in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Add the dissolved Acid-PEG13-NHS ester solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.

-

The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

-

Quenching the Reaction:

-

Add a quenching reagent, such as Tris or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes.

-

-

Purification of the PEGylated Protein:

-

Remove unreacted Acid-PEG13-NHS ester and the NHS leaving group by dialysis against an appropriate buffer or by using a size-exclusion chromatography column.

-

Quantitative Analysis of PEGylation

The degree of PEGylation, or the average number of PEG molecules conjugated to each protein, is a critical parameter. Several analytical techniques can be employed for this purpose.

| Analytical Technique | Information Provided |

| SDS-PAGE | Provides a qualitative assessment of PEGylation by observing the increase in molecular weight (shift in band position). |

| HPLC (Size-Exclusion or Reversed-Phase) | Separates unreacted protein, mono-PEGylated, and multi-PEGylated species, allowing for quantification of each. |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | Determines the precise molecular weight of the conjugates, confirming the number of attached PEG chains. |

| ¹H NMR Spectroscopy | Can be used to quantify the degree of PEGylation by comparing the integral of the PEG protons to that of specific protein protons. |

Troubleshooting Common Issues

Caption: Decision tree for troubleshooting low conjugation yield.

Conclusion

Acid-PEG13-NHS ester is a valuable tool for the PEGylation of biomolecules, offering a balance of hydrophilicity and reactive versatility. Its heterobifunctional nature allows for either direct conjugation to primary amines or further modification through its carboxylic acid terminus. By following established protocols and employing rigorous analytical techniques, researchers can effectively utilize this reagent to enhance the properties of therapeutic and diagnostic molecules. Careful attention to reagent handling, buffer composition, and reaction optimization is paramount to achieving successful and reproducible PEGylation.

References

Application Note: A Detailed Protocol for Protein Bioconjugation using Acid-PEG13-NHS Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a leading strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics.[1][2] PEGylation can significantly increase a protein's hydrodynamic size, which in turn extends its plasma half-life by reducing renal clearance.[3] Furthermore, the PEG chains can shield the protein from proteolytic enzymes and the host immune system, thereby improving stability and reducing immunogenicity.[1][4]

One of the most common and effective methods for PEGylation targets primary amines, such as the N-terminal α-amino group and the ε-amino groups of lysine residues, using N-hydroxysuccinimide (NHS) ester chemistry. NHS esters react with unprotonated primary amines in a pH-dependent manner to form stable, covalent amide bonds. This document provides a comprehensive guide and detailed protocols for the bioconjugation of proteins using an Acid-PEG13-NHS ester, a heterobifunctional linker featuring a 13-unit PEG chain.

Principle of the Reaction

The bioconjugation process relies on the reaction between the amine-reactive NHS ester end of the PEG linker and a primary amine on the protein surface. The reaction proceeds via nucleophilic acyl substitution, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. A critical competing reaction is the hydrolysis of the NHS ester by water, which yields an unreactive carboxylic acid and reduces conjugation efficiency. Controlling the reaction conditions, especially pH, is crucial for maximizing the yield of the desired conjugate.

Key Experimental Parameters and Data

Successful and reproducible bioconjugation depends on the careful optimization of several key parameters. The following tables summarize critical quantitative data for planning your experiment.

Table 1: Effect of pH on NHS Ester Reaction

The reaction pH is a critical factor, balancing the nucleophilicity of the amine group with the hydrolytic stability of the NHS ester.

| pH Range | Effect on Amine Group (-NH₂) | Effect on NHS Ester | Recommended Use |

| < 7.0 | Mostly protonated (-NH₃⁺), non-nucleophilic, and unreactive. | Relatively stable against hydrolysis. | Not recommended for conjugation. |

| 7.2 - 8.0 | Increasing fraction of unprotonated, reactive amine. | Moderate rate of hydrolysis. | Slower reaction; may require longer incubation times. |

| 8.0 - 8.5 | Optimal balance for a highly reactive amine. | Faster hydrolysis, but aminolysis is favored. | Recommended optimal range for efficient conjugation. |

| > 9.0 | Amine is fully deprotonated and highly reactive. | Very rapid hydrolysis significantly reduces NHS ester half-life. | High risk of low yield; generally not recommended. |

Table 2: Recommended Molar Ratios for Target Degree of Labeling (DOL)

The Degree of Labeling (DOL)—the average number of PEG molecules per protein—is primarily controlled by the molar ratio of the PEG-NHS ester to the protein. The optimal ratio should be determined empirically for each specific protein.

| Molar Ratio (PEG-NHS : Protein) | Expected Degree of Labeling (DOL) | Notes |

| 5:1 to 10:1 | 1 - 3 | Use for minimal labeling to preserve the activity of sensitive proteins. |

| 10:1 to 20:1 | 3 - 6 | A common starting point for many proteins, including antibodies. |

| > 20:1 | > 6 | May lead to higher DOL but increases the risk of protein aggregation, loss of activity, and product heterogeneity. |

Experimental Workflow

The overall process involves preparing the protein and PEGylation reagent, performing the conjugation reaction, quenching any unreacted NHS ester, and finally, purifying and characterizing the resulting PEG-protein conjugate.

Detailed Experimental Protocols

4.1. Materials and Reagents

-

Protein: Purified protein of interest (1-10 mg/mL).

-

Acid-PEG13-NHS Ester: Ensure it is stored desiccated at -20°C.

-

Reaction Buffer: Amine-free buffer, e.g., 100 mM phosphate buffer or 100 mM sodium bicarbonate buffer, pH 8.0-8.5.

-

Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

-

Purification System: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25), dialysis cassette (e.g., 10K MWCO), or centrifugal spin desalting columns.

-

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

4.2. Protocol 1: Preparation of Reagents

-

Protein Preparation:

-

If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into the amine-free Reaction Buffer.

-

This can be achieved by dialysis against 100x volume of Reaction Buffer (with at least two buffer changes) or by using a desalting column according to the manufacturer's instructions.

-

Adjust the final protein concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

PEG-NHS Ester Solution Preparation:

-

Crucial: The PEG-NHS ester is moisture-sensitive and hydrolyzes rapidly in aqueous solutions. Prepare this solution immediately before starting the conjugation.

-